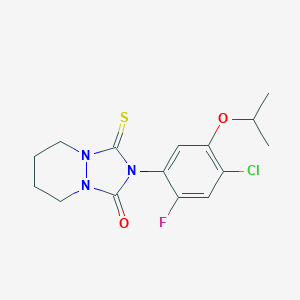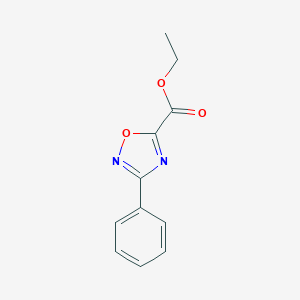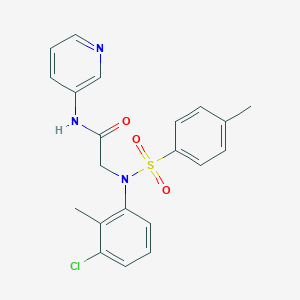
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide selectively inhibits GSK-3 by binding to its ATP-binding site. GSK-3 is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to enhance insulin signaling by inhibiting GSK-3, which leads to the activation of glycogen synthesis and glucose uptake. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to have neuroprotective effects in various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which allows for specific inhibition of GSK-3 without affecting other kinases. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also cell-permeable, which allows for easy delivery into cells. However, 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also a relatively expensive compound, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide. One direction is to investigate the therapeutic potential of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide in various diseases such as diabetes, cancer, and neurodegenerative disorders. Another direction is to investigate the role of GSK-3 inhibition in stem cell research, particularly in the maintenance of pluripotency and self-renewal of stem cells. Further research is also needed to optimize the dosing and delivery of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide for maximum efficacy.
Synthesemethoden
The synthesis of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves several steps. The first step involves the reaction of 2-aminopyridine with acetyl chloride to form 2-acetylpyridine. The second step involves the reaction of 2-acetylpyridine with 4-methylphenylsulfonyl chloride to form 2-(4-methylphenylsulfonyl)pyridine. The third step involves the reaction of 2-(4-methylphenylsulfonyl)pyridine with 3-chloro-2-methylphenyl isocyanate to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine. The final step involves the reaction of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been widely used in scientific research due to its ability to selectively inhibit GSK-3. GSK-3 is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative disorders. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been used in stem cell research to maintain pluripotency and self-renewal of embryonic stem cells and induced pluripotent stem cells.
Eigenschaften
CAS-Nummer |
6481-30-7 |
|---|---|
Produktname |
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide |
Molekularformel |
C21H20ClN3O3S |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-15-8-10-18(11-9-15)29(27,28)25(20-7-3-6-19(22)16(20)2)14-21(26)24-17-5-4-12-23-13-17/h3-13H,14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
RZWLNHAXRBIWIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



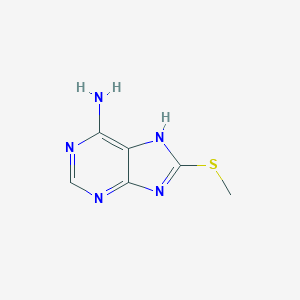
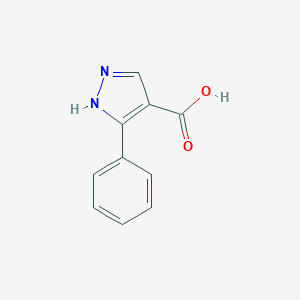
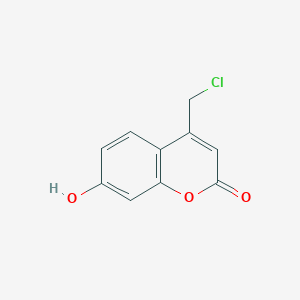
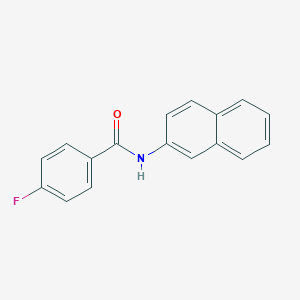
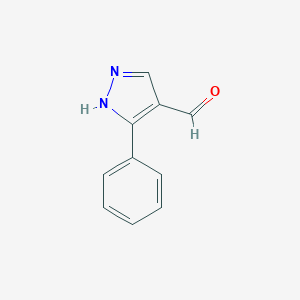
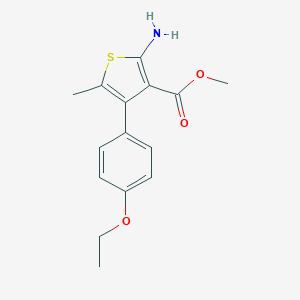
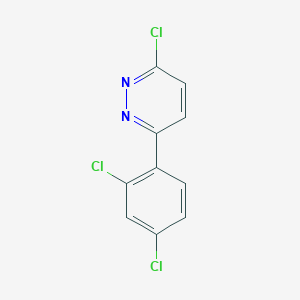
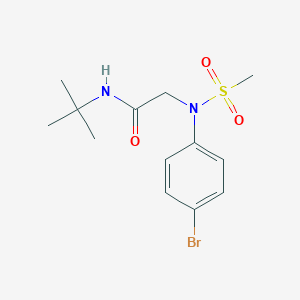
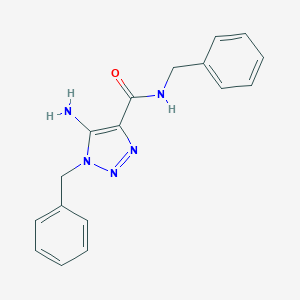
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)
![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
